Cas no 156127-34-3 (6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,3,5,7,11-tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)-)

6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,3,5,7,11-tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)- structure
156127-34-3 structure
Produktname:6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,3,5,7,11-tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)-
CAS-Nr.:156127-34-3
MF:C28H40O8
MW:504.612409591675
CID:196232

6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,3,5,7,11-tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,3,5,7,11-tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)-
    • 6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,3,
    • 2a,5a,10b,14b-Tetraacetoxy-4(20),11-taxadiene
    • 6,10-Methanobenzocyclodecene-3,5,7,11-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,tetraacetate, [3S-(3a,4aa,5a,6b,7b,11b,12ab)]-
    • 6,10-Methanobenzocyclodecene-3,5,7,11-tetrol,1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-,tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)- (9CI)
    • Sinenxan A
    • Taxayunnanine C
    • Taxuyunnanin C
    • 6,10-Methanobenzocyclodecene-3,5,7,11-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,5,7,11-tetraacetate, (3S,4aS,5S,6S,7S,11S,12aS)-
    • Taxuyunnanine C
    • Inchi: 1S/C28H40O8/c1-14-12-21(34-17(4)30)25-26(36-19(6)32)24-15(2)20(33-16(3)29)10-11-28(24,9)13-22(35-18(5)31)23(14)27(25,7)8/h20-22,24-26H,2,10-13H2,1,3-9H3/t20-,21-,22-,24-,25-,26-,28-/m0/s1
    • InChI-Schlüssel: KFFHSFCOKCGBBW-VCPDXWRASA-N
    • Lächelt: [C@@]12([H])C(=C)[C@@H](OC(=O)C)CC[C@@]1(C)C[C@H](OC(=O)C)C1C(C)(C)[C@]([H])([C@H]2OC(=O)C)[C@@H](OC(=O)C)CC=1C

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 36
  • XLogP3: 3.711
Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Ganmiao New material Technology Co., LTD